5-Iodo-1-isopropyl-4-nitro-1H-pyrazole

Catalog No.
S11302751
CAS No.
M.F
C6H8IN3O2
M. Wt
281.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodo-1-isopropyl-4-nitro-1H-pyrazole

Product Name

5-Iodo-1-isopropyl-4-nitro-1H-pyrazole

IUPAC Name

5-iodo-4-nitro-1-propan-2-ylpyrazole

Molecular Formula

C6H8IN3O2

Molecular Weight

281.05 g/mol

InChI

InChI=1S/C6H8IN3O2/c1-4(2)9-6(7)5(3-8-9)10(11)12/h3-4H,1-2H3

InChI Key

KLMHRTFLNWJUPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)[N+](=O)[O-])I

5-Iodo-1-isopropyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring, an isopropyl group, an iodine atom, and a nitro group. Its molecular formula is C6H8IN3O2C_6H_8IN_3O_2, with a molecular weight of 281.05 g/mol. The compound's unique structure imparts distinctive chemical properties, making it a subject of interest in various fields, particularly medicinal chemistry and materials science. The presence of the iodine and nitro groups enhances its reactivity, allowing for diverse chemical transformations.

  • Substitution Reactions: The iodine atom can be replaced by various nucleophiles through nucleophilic substitution reactions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.
  • Oxidation Reactions: The isopropyl group may undergo oxidation to form corresponding ketones or carboxylic acids.

Common reagents used in these reactions include sodium azide for substitution, hydrogen gas for reduction, and strong oxidizing agents like potassium permanganate for oxidation. Major products from these reactions include azido derivatives from substitution and 5-amino-1-isopropyl-4-nitro-1H-pyrazole from reduction.

The synthesis of 5-Iodo-1-isopropyl-4-nitro-1H-pyrazole typically involves two main steps:

  • Nitration: The starting material, 1-isopropyl-4-nitro-1H-pyrazole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.
  • Iodination: The resulting product is then iodinated using iodine or an iodine-containing reagent under controlled conditions.

These methods can be scaled for industrial production while ensuring safety and efficiency in handling reagents .

5-Iodo-1-isopropyl-4-nitro-1H-pyrazole has several applications across various fields:

  • Medicinal Chemistry: It serves as a precursor for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Materials Science: Derivatives of this compound can be developed into new materials with specific properties, such as conductivity or fluorescence.
  • Biological Studies: It can act as a probe to investigate biological processes and molecular interactions.

Several compounds share structural similarities with 5-Iodo-1-isopropyl-4-nitro-1H-pyrazole. A comparison highlights its unique features:

Compound NameMolecular FormulaUnique Features
4-Iodo-1-isopropyl-3-nitro-1H-pyrazoleC6H8IN3O2C_6H_8IN_3O_2Different position of iodine and nitro groups
3-Bromo-4-nitro-1H-pyrazoleC4H4BrN3O2C_4H_4BrN_3O_2Bromine instead of iodine
4-Iodo-3-nitro-1H-pyrazoleC6H8IN3O2C_6H_8IN_3O_2Similar structure but different substituents
5-Methyl-4-nitro-1H-pyrazoleC6H8N4O2C_6H_8N_4O_2Methyl substitution at the 5-position

5-Iodo-1-isopropyl-4-nitro-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The coexistence of both iodine and nitro groups makes it a versatile intermediate for further chemical modifications, distinguishing it from other pyrazole derivatives.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

280.96612 g/mol

Monoisotopic Mass

280.96612 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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